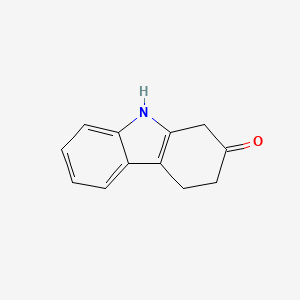

3,4-Dihydro-1H-carbazol-2(9H)-one

CAS No.: 40429-00-3

Cat. No.: VC2465164

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40429-00-3 |

|---|---|

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 1,3,4,9-tetrahydrocarbazol-2-one |

| Standard InChI | InChI=1S/C12H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13H,5-7H2 |

| Standard InChI Key | LGXBMDJOLNSLEI-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1=O)NC3=CC=CC=C23 |

| Canonical SMILES | C1CC2=C(CC1=O)NC3=CC=CC=C23 |

Introduction

Chemical Structure and Identity

Molecular Characteristics

3,4-Dihydro-1H-carbazol-2(9H)-one is identified by the CAS number 40429-00-3 and has the molecular formula C12H11NO with a molecular weight of 185.22 g/mol . In IUPAC nomenclature, it is also known as 1,3,4,9-tetrahydrocarbazol-2-one . The compound features a fused bicyclic structure comprising a carbazole ring system with partial hydrogenation and a strategically positioned carbonyl group that significantly influences its chemical behavior.

The structure includes an indole core with additional hydrogenation at the C3-C4 positions, creating a partially saturated ring system. The nitrogen atom in the pyrrole portion of the indole structure contributes to the compound's ability to form hydrogen bonds, which can be crucial for interactions with biological targets. Meanwhile, the carbonyl group at position 2 adds polarity and provides a potential site for nucleophilic attack, relevant for both chemical reactivity and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 3,4-Dihydro-1H-carbazol-2(9H)-one are summarized in Table 1, providing important parameters for understanding its behavior in various chemical and biological systems.

Table 1: Physical and Chemical Properties of 3,4-Dihydro-1H-carbazol-2(9H)-one

The moderate XLogP3-AA value of 1.8 indicates a balance between hydrophilicity and lipophilicity, suggesting the compound might have reasonable membrane permeability while maintaining some water solubility. The topological polar surface area of 32.9 Ų further supports potential membrane permeability, as compounds with TPSA values below 60 Ų are generally associated with better cell penetration.

Biological Activities and Applications

Role as a Precursor

3,4-Dihydro-1H-carbazol-2(9H)-one primarily serves as a precursor for synthesizing potentially bioactive derivatives. Its significance lies in its role as a building block for compounds with various biological activities, making it an important intermediate in medicinal chemistry and related fields.

Comparison with Related Compounds

Several compounds share structural similarities with 3,4-Dihydro-1H-carbazol-2(9H)-one, each with distinct features that influence their chemical and biological properties. Table 2 presents a comparative analysis of these related compounds.

Table 2: Comparison of 3,4-Dihydro-1H-carbazol-2(9H)-one with Related Compounds

The unique combination of hydrogenation pattern and carbonyl functionality in 3,4-Dihydro-1H-carbazol-2(9H)-one differentiates it from these related compounds, potentially leading to distinct chemical properties and biological activities. The positional isomer 2,3-Dihydro-1H-carbazol-4(9H)-one has been more extensively studied, with documented physical properties including density (1.3±0.1 g/cm³), boiling point (386.3±11.0 °C at 760 mmHg), and melting point (224-226ºC) .

Derivatives featuring oxime functionality, such as (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime and its fluorinated analog, represent important modifications that can significantly alter the compound's chemical behavior and biological activity profile. The fluorine substitution in (Z)-6-fluoro-3,4-dihydro-1H-carbazol-2(9H)-one oxime is particularly noteworthy, as fluorine incorporation is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity .

Current Research Status and Future Directions

Limitations in Current Knowledge

Despite the potential importance of 3,4-Dihydro-1H-carbazol-2(9H)-one as a synthetic intermediate and potential lead compound, several significant gaps exist in the current literature:

These knowledge gaps present opportunities for researchers to make valuable contributions to understanding this compound's full potential.

Future Research Opportunities

Several promising directions for future research on 3,4-Dihydro-1H-carbazol-2(9H)-one include:

-

Development of efficient, scalable synthesis methods specifically optimized for this compound

-

Systematic investigation of its biological activities, particularly in areas where other carbazole derivatives have shown promise

-

Design and synthesis of novel derivatives with enhanced bioactivity or unique properties

-

Detailed mechanistic studies of its interactions with biological targets

-

Exploration of its potential applications in materials science, particularly in optoelectronic devices

-

Computational studies to predict properties and activities of derivatives before synthesis

Such investigations would contribute significantly to understanding this compound's full potential in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume